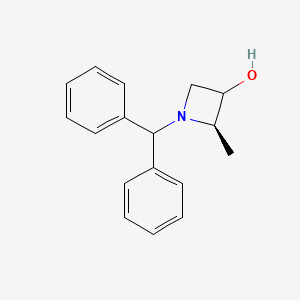
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(二苯甲基)-2-甲基氮杂环丁烷-3-醇是一种手性化合物,在各个科学领域都具有重要的意义。它以其独特的结构特征而闻名,包括一个四元氮杂环丁烷环,该环被二苯甲基和羟基取代。
准备方法
合成路线和反应条件
(2R)-1-(二苯甲基)-2-甲基氮杂环丁烷-3-醇的合成通常涉及以下步骤:
氮杂环丁烷环的形成: 氮杂环丁烷环可以通过环化反应合成,该反应涉及合适的先驱体,例如 β-氨基醇或 β-卤代胺。
二苯甲基的引入: 二苯甲基可以通过亲核取代反应引入,使用二苯甲基卤化物。
羟基的添加: 羟基可以通过氧化反应引入,使用诸如间氯过氧苯甲酸 (m-CPBA) 等试剂。
工业生产方法
(2R)-1-(二苯甲基)-2-甲基氮杂环丁烷-3-醇的工业生产可能涉及上述合成路线的优化版本,重点关注可扩展性、成本效益和环境可持续性。可能采用连续流动化学和绿色化学原理等技术来提高效率并减少浪费。
化学反应分析
反应类型
(2R)-1-(二苯甲基)-2-甲基氮杂环丁烷-3-醇会经历各种化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 该化合物可以进行还原反应,形成相应的胺或醇。
取代: 二苯甲基可以通过亲核或亲电取代反应被其他官能团取代。
常用试剂和条件
氧化: 如间氯过氧苯甲酸 (m-CPBA) 或高锰酸钾 (KMnO4) 等试剂,在酸性或碱性条件下。
还原: 如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂,在无水条件下。
取代: 如卤代烷或酰氯等试剂,在氢化钠 (NaH) 或碳酸钾 (K2CO3) 等碱的存在下。
主要产物
氧化: 形成酮或醛。
还原: 形成胺或醇。
取代: 形成各种取代的氮杂环丁烷。
科学研究应用
(2R)-1-(二苯甲基)-2-甲基氮杂环丁烷-3-醇在科学研究中具有多种应用:
化学: 用作有机合成中的构建单元,用于制备复杂分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 由于其独特的结构特征,正在探索作为各种疾病的潜在治疗剂。
工业: 用于开发新型材料,以及用作化学反应中的催化剂。
作用机制
(2R)-1-(二苯甲基)-2-甲基氮杂环丁烷-3-醇的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节其活性。确切的分子靶标和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
(S)-1-(二苯甲基)-2-甲基氮杂环丁烷-3-醇: 该化合物的对映异构体,具有相似的结构特征,但立体化学不同。
1-(二苯甲基)-3-氮杂环丁烷醇: 具有类似氮杂环丁烷环的化合物,但缺少甲基。
1-(苄基)-2-甲基氮杂环丁烷-3-醇: 具有苄基而不是二苯甲基的化合物。
独特性
(2R)-1-(二苯甲基)-2-甲基氮杂环丁烷-3-醇因其特定的立体化学以及同时存在二苯甲基和羟基而具有独特性。
生物活性
The compound (2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol (CID 10354915) is a member of the azetidine class of compounds, which has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H19NO. The compound features a diphenylmethyl group attached to a 2-methylazetidine structure, contributing to its unique pharmacological properties.
Research indicates that azetidine derivatives, including this compound, may exhibit various biological activities through different mechanisms. These include:
- Inhibition of Enzymatic Activity : Compounds in this class have been studied for their ability to inhibit specific enzymes, particularly those involved in cancer pathways. For instance, studies have shown that azetidine derivatives can selectively inhibit mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is significant in non-small-cell lung cancer treatment .
- Cytotoxicity Against Cancer Cells : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate bioavailability and clearance rates. For example, intravenous administration in animal models showed a clearance rate close to hepatic blood flow, indicating significant metabolism .
Study on EGFR Inhibition
A study focused on the inhibition of EGFR by azetidine derivatives highlighted the potential of this compound as a selective inhibitor. The study reported that this compound exhibited a significant reduction in cell viability in EGFR mutant cell lines compared to non-mutant lines, showcasing its selectivity and potency .
Toxicity Assessment
In toxicity studies conducted on rodents, this compound was evaluated for its safety profile. The results indicated no significant toxic effects at therapeutic doses, with no observable damage to vital organs such as the liver and kidneys .
Table 1: Biological Activity Overview
| Biological Activity | Observations |
|---|---|
| EGFR Inhibition | Significant reduction in cell viability |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Toxicity | No significant organ damage at therapeutic doses |
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance Rate | ~70 mL/min/kg |
| Bioavailability | Moderate |
| Metabolic Stability | Moderate; subject to phase II metabolism |
属性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
(2R)-1-benzhydryl-2-methylazetidin-3-ol |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16?/m1/s1 |
InChI 键 |
RVJIUWJMJDLQIP-JBZHPUCOSA-N |
手性 SMILES |
C[C@@H]1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
规范 SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















